molecular formula C6H11Cl2O4P B14741189 Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester CAS No. 5301-54-2

Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester

Cat. No.: B14741189
CAS No.: 5301-54-2
M. Wt: 249.03 g/mol
InChI Key: VBAXPQCCVNMHRC-UHFFFAOYSA-N
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Description

Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester is an organophosphate compound. It is known for its use in various industrial and agricultural applications, particularly as an insecticide. This compound is characterized by its chemical structure, which includes a phosphoric acid esterified with 2,2-dichlorovinyl and isopropyl methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester typically involves the esterification of phosphoric acid with 2,2-dichlorovinyl alcohol and isopropyl methyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to increase the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high efficiency and yield. The process typically involves the continuous addition of reactants and the removal of products to maintain a steady-state reaction environment.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.

    Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, resulting in the formation of phosphoric acid derivatives.

    Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

    Hydrolysis: Phosphoric acid and 2,2-dichlorovinyl alcohol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphoric acid esters depending on the nucleophile used.

Scientific Research Applications

Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: Studied for its effects on biological systems, particularly its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antiparasitic agent.

    Industry: Widely used as an insecticide in agriculture to control pests and protect crops.

Mechanism of Action

The primary mechanism of action of phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism. This mechanism is similar to that of other organophosphate insecticides.

Comparison with Similar Compounds

Similar Compounds

    Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Another organophosphate insecticide with a similar mechanism of action.

    Malathion: An organophosphate insecticide with a broader spectrum of activity.

    Parathion: A highly toxic organophosphate insecticide with similar enzymatic inhibition properties.

Uniqueness

Phosphoric acid, 2,2-dichlorovinyl isopropyl methyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its specific structure allows for targeted applications in both agricultural and industrial settings, making it a valuable compound in various fields.

Properties

CAS No.

5301-54-2

Molecular Formula

C6H11Cl2O4P

Molecular Weight

249.03 g/mol

IUPAC Name

2,2-dichloroethenyl methyl propan-2-yl phosphate

InChI

InChI=1S/C6H11Cl2O4P/c1-5(2)12-13(9,10-3)11-4-6(7)8/h4-5H,1-3H3

InChI Key

VBAXPQCCVNMHRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC)OC=C(Cl)Cl

Origin of Product

United States

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